1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
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Description
“1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea” is a chemical compound with the linear formula C14H13ClN2O . It’s used in scientific research due to its unique structure and potential applications.
Molecular Structure Analysis
The molecular weight of this compound is 260.726 . Detailed atomic coordinates and displacement parameters would be needed for a more comprehensive molecular structure analysis.Physical And Chemical Properties Analysis
This compound is a gray solid with a melting point of 204.6–206.4 °C . More detailed physical and chemical properties would require additional data.Scientific Research Applications
Electronic and Optical Properties
A novel chalcone derivative, closely related to the compound , has shown significant electronic and optical properties, including a high HOMO-LUMO gap and substantial electrostatic potential maps. Its potential applications in nonlinear optics are confirmed by its superior second and third harmonic generation values, suggesting its suitability for optoelectronic device fabrications (Shkir et al., 2018).
Vibrational Spectra and Hyperpolarizability
Another study on a similar compound highlights its vibrational spectra, HOMO-LUMO analysis, and molecular electrostatic potential. The first hyperpolarizability of this compound is significantly higher than that of urea, indicating its potential as an organic nonlinear optical material (Rahmani et al., 2018).
Corrosion Inhibition
Research has also demonstrated the effectiveness of related urea compounds as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent performance, acting as mixed-type inhibitors and improving the corrosion resistance of mild steel (Bahrami & Hosseini, 2012).
Anticancer and Antimicrobial Activities
Synthesis and molecular docking studies of new urea derivatives have shown potential anticancer and antimicrobial activities. These compounds, incorporating biologically active heterocyclic entities like oxazole and pyrazoline, exhibit significant potency against cancer cell lines and pathogenic strains (Katariya et al., 2021).
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJAPXQDBZDIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea |
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